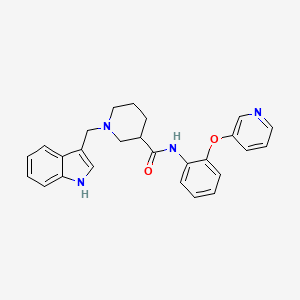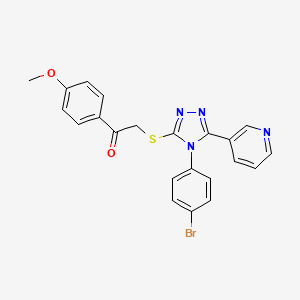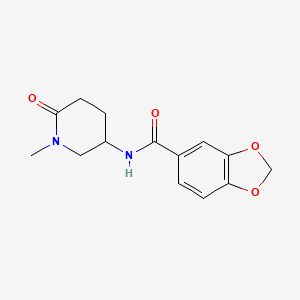![molecular formula C21H40N4O B6124408 1-[9-(2,2-Dimethylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B6124408.png)
1-[9-(2,2-Dimethylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(4-methylpiperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[9-(2,2-Dimethylpropyl)-2,9-diazaspiro[45]decan-2-yl]-3-(4-methylpiperazin-1-yl)propan-1-one is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[9-(2,2-Dimethylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(4-methylpiperazin-1-yl)propan-1-one typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions often include the use of Lewis acids to catalyze the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[9-(2,2-Dimethylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(4-methylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Scientific Research Applications
1-[9-(2,2-Dimethylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(4-methylpiperazin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[9-(2,2-Dimethylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(4-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes like acetyl-CoA carboxylase, affecting metabolic pathways . The spirocyclic structure allows for unique binding interactions with these targets.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Shares the spirocyclic core but differs in functional groups.
4-[(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester: Another spirocyclic compound with different substituents.
Uniqueness
1-[9-(2,2-Dimethylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(4-methylpiperazin-1-yl)propan-1-one is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[9-(2,2-dimethylpropyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(4-methylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40N4O/c1-20(2,3)16-24-9-5-7-21(17-24)8-11-25(18-21)19(26)6-10-23-14-12-22(4)13-15-23/h5-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJBIZVXKIXHDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCCC2(C1)CCN(C2)C(=O)CCN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R*,4R*)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-1-(4-pyridinylmethyl)-3-piperidinol](/img/structure/B6124325.png)
![1'-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(tetrahydro-2-furanylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6124335.png)
![N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B6124340.png)
![1-[1-(5-bromo-2-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-chloro-1-ethanone](/img/structure/B6124348.png)
![[1-(2,5-dimethylbenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6124360.png)

![2-(3,5-dimethylpyrazol-1-yl)-N-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-methylethanamine](/img/structure/B6124371.png)
![2-(naphthalen-2-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6124373.png)


![N-(5-chloro-2-methylphenyl)-2-[3-oxo-1-(phenylcarbonyl)piperazin-2-yl]acetamide](/img/structure/B6124400.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B6124417.png)
![2-{4-[3-(cyclopentyloxy)benzyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6124424.png)
![(4-phenoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6124431.png)
